![molecular formula C15H14N4OS2 B2661725 1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide CAS No. 1286699-36-2](/img/structure/B2661725.png)
1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide
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Description
The compound “1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide” is a chemical compound that is part of the benzothiazole sulfonamides family . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via various approaches .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides, such as “1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The compound’s photoluminescent and electroluminescent properties make it an excellent candidate for OLEDs. Researchers have synthesized derivatives of this compound, such as BTZ-Cz-OH and BTZ-DCz-OH, which serve as efficient emitters in OLED devices. These materials exhibit strong emission, low operating voltages (3.9-4.8 V), and improved performance compared to the parent ligands. Notably, BTZ-Cz-BF, when doped at 10 wt%, achieves the best EL performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-9-6-16-14(21-9)18-13(20)10-7-19(8-10)15-17-11-4-2-3-5-12(11)22-15/h2-6,10H,7-8H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTVCVOMGSEASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide |
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